4-Chloro-N-ethylquinoline-3-carboxamide

Description

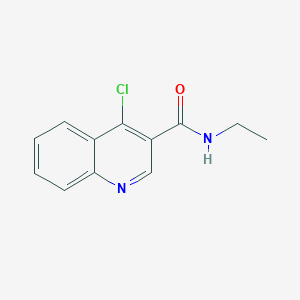

4-Chloro-N-ethylquinoline-3-carboxamide is a quinoline derivative featuring a chlorine atom at position 4 of the quinoline core, a carboxamide group at position 3, and an ethyl substituent on the amide nitrogen. Quinolines are widely studied for their pharmacological and agrochemical activities, with substituents critically influencing reactivity, solubility, and biological interactions .

Properties

Molecular Formula |

C12H11ClN2O |

|---|---|

Molecular Weight |

234.68 g/mol |

IUPAC Name |

4-chloro-N-ethylquinoline-3-carboxamide |

InChI |

InChI=1S/C12H11ClN2O/c1-2-14-12(16)9-7-15-10-6-4-3-5-8(10)11(9)13/h3-7H,2H2,1H3,(H,14,16) |

InChI Key |

FCVINCAUKZUXMW-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)C1=C(C2=CC=CC=C2N=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-ethylquinoline-3-carboxamide typically involves the Friedlander condensation reaction. This method involves the reaction of an aromatic o-aminoaldehyde or ketone with a carbonyl compound containing a reactive α-methylene functionality. The process can be summarized as follows:

Starting Materials: o-Aminobenzophenone and diethylmalonate.

Reaction Conditions: Base-catalyzed Friedlander condensation to form ethyl-2-oxoquinoline-3-carboxylate.

Chlorination: The ethyl-2-oxoquinoline-3-carboxylate is then chlorinated using phosphorus oxychloride (POCl3) to obtain ethyl-2-chloroquinoline-3-carboxylate.

Amidation: Finally, the ethyl group is replaced with an ethylamine group to form this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-ethylquinoline-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form diverse derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

Oxidation: Quinoline-3-carboxylic acid derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used

Scientific Research Applications

4-Chloro-N-ethylquinoline-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.

Biology: Studied for its potential antibacterial and antimalarial activities.

Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.

Industry: Utilized in the development of dyes, catalysts, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Chloro-N-ethylquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in critical biological pathways. For example, it may inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and bacterial cell death. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-Chloro-N-ethylquinoline-3-carboxamide to quinoline derivatives with variations in substituent positions, functional groups, and biological activities.

Substituent Position and Electronic Effects

- 4-Chloro vs. 6-Chloro Substitution: Ethyl 4-chloro-8-nitroquinoline-3-carboxylate (CAS 131548-98-6) contains a chlorine at position 4, similar to the target compound, but includes a nitro group at position 8 and an ester at position 3. The electron-withdrawing nitro group likely reduces electron density at the quinoline core, affecting reactivity in substitution reactions . 6-Chloro-N-{1-ethyl-3-[(2-phenylethyl)carbamoyl]-1H-pyrazol-4-yl}-2-(4-pyridinyl)quinoline-4-carboxamide (CAS 905211-53-2) features chlorine at position 6 and a pyridinyl group at position 2. The 6-chloro substitution may alter binding interactions compared to 4-chloro derivatives, as seen in insecticidal anthranilic diamides .

Functional Group Variations

- Carboxamide vs. Oxo Groups: 3-Chloro-N,N-dimethyl-4-oxoquinoline-1(4H)-carboxamide (CAS 947763-45-3) replaces the 3-carboxamide with a 4-oxo group and dimethylamide. N-(3-chlorophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (CAS 369602-87-9) introduces a hydroxyl group at position 4 and an oxo group at position 2, forming a dihydroquinoline structure. These modifications likely improve solubility but reduce aromaticity compared to the fully conjugated quinoline system .

Alkyl and Aryl Substituents

- N-Ethyl vs. The ethyl group in the target compound may offer a balance between lipophilicity and steric hindrance . N-(3-chloro-4-fluorophenyl)-2-(4-ethoxyphenyl)-4-quinolinecarboxamide (CAS 352686-97-6) includes a fluorophenyl and ethoxyphenyl group, which could improve membrane permeability in agrochemical applications compared to the simpler ethyl substituent .

Key Data Table: Structural and Functional Comparisons

Discussion of Research Findings

- Synthetic Accessibility : Compounds like 5a5–5b1 () were synthesized with yields of 54–67%, suggesting that introducing ethyl or similar groups in the target compound is feasible via analogous routes.

- Biological Implications: The ethyl group in this compound may confer moderate lipophilicity, balancing membrane penetration and solubility, as seen in morpholino derivatives .

- Agrochemical Potential: Anthranilic diamides with chlorine and carboxamide groups () show insecticidal activity, hinting that the target compound might be optimized for similar applications by modifying substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.